Ethyl 2-fluoro-5-nitrobenzoate
Overview
Description
Ethyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a fluorine atom and a nitro group, respectively. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Reduction: Ethyl 2-fluoro-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluoro groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluorine atom also influences the reactivity of the compound by stabilizing the negative charge developed during substitution reactions.
Comparison with Similar Compounds
Ethyl 2-fluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Ethyl 5-nitrobenzoate: Lacks the fluorine atom, affecting its reactivity and the types of reactions it can undergo.
Ethyl 2-amino-5-nitrobenzoate: Contains an amino group instead of a fluorine atom, leading to different reactivity and applications.
Uniqueness: Ethyl 2-fluoro-5-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a versatile compound in organic synthesis and research applications.
Biological Activity
Ethyl 2-fluoro-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features that influence its biological activity. The presence of a nitro group, combined with the fluoro substituent, enhances its potential interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C9H8FNO4
- Molecular Weight : Approximately 213.16 g/mol
The compound features:
- A fluorine atom that acts as an electron-withdrawing group, potentially enhancing electrophilic character.
- A nitro group that can participate in redox reactions and influence various metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to altered biological functions. This compound may also act as a prodrug, releasing active metabolites upon reduction.
Biological Activity Overview
This compound has been investigated for various biological activities:
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound is hypothesized to inhibit the growth of various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Cytotoxicity
In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves cell cycle arrest and apoptosis through the modulation of key regulatory proteins.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Interaction with metabolic enzymes |
Case Study 1: Antimicrobial Screening
A screening study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects on HCT-116 colorectal cancer cells, this compound showed IC50 values in the low micromolar range. Further analysis revealed that the compound caused G2/M phase arrest, implicating it in cell cycle regulation.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Redox Activity : The nitro group plays a crucial role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Enzyme Interactions : Studies suggest that this compound may inhibit key metabolic enzymes, affecting pathways involved in cell proliferation and survival.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzoate ring significantly influence biological activity, underscoring the importance of molecular design in drug development.
Properties
IUPAC Name |
ethyl 2-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIPWFPJAVYMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510048 | |
Record name | Ethyl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-79-3 | |
Record name | Ethyl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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